molecular formula C12H6F3N3 B13097843 5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile

5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile

Cat. No.: B13097843
M. Wt: 249.19 g/mol
InChI Key: VDUHYNMNAVTEMI-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile is a heterocyclic organic compound that contains a pyrimidine ring substituted with a trifluoromethyl group and a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile is unique due to the combination of the trifluoromethyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H6F3N3

Molecular Weight

249.19 g/mol

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyrimidine-2-carbonitrile

InChI

InChI=1S/C12H6F3N3/c13-12(14,15)10-4-2-1-3-9(10)8-6-17-11(5-16)18-7-8/h1-4,6-7H

InChI Key

VDUHYNMNAVTEMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2)C#N)C(F)(F)F

Origin of Product

United States

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